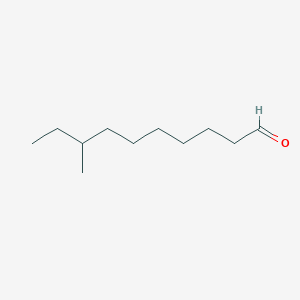

8-Methyldecanal

描述

Contextualization of Branched-Chain Aldehydes in Biological Systems

Branched-chain aldehydes are a class of organic compounds that feature a branched carbon chain and an aldehyde functional group. frontiersin.org In biological systems, these molecules are often derived from the metabolism of branched-chain amino acids such as valine, leucine, and isoleucine. frontiersin.org They are recognized for their diverse and potent biological activities, contributing to the flavor and aroma of various foods and acting as signaling molecules in a variety of organisms. frontiersin.orgthegoodscentscompany.commdpi.com The reactivity of the aldehyde group allows these compounds to interact with biological macromolecules, influencing cellular processes and signaling pathways.

The biosynthesis of branched-chain aldehydes in plants can occur through a pathway involving serine decarboxylase-like enzymes that directly convert branched-chain amino acids into their corresponding aldehydes. frontiersin.org These aldehydes can then be further metabolized into alcohols or carboxylic acids. frontiersin.orgmdpi.com In many organisms, aldehydes are considered toxic at high concentrations and are typically present as transient intermediates in metabolic pathways. mdpi.com

Significance of 8-Methyldecanal as a Biological Modulator

This compound stands out as a noteworthy biological modulator due to its role as a characteristic aroma component in certain plants and its function as a pheromone in insects. researchgate.netnih.gov Its specific chemical structure allows it to be perceived by olfactory systems, triggering behavioral responses. biologists.com The study of this compound provides insights into chemoreception and chemical communication in the natural world. biologists.com Its presence in citrus fruits like the Australian finger lime and yuzu highlights its contribution to the complex flavor profiles of these fruits. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

127793-88-8 |

|---|---|

分子式 |

C11H22O |

分子量 |

170.29 g/mol |

IUPAC 名称 |

8-methyldecanal |

InChI |

InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |

InChI 键 |

VXUUJYSSICSSIX-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CCCCCCC=O |

密度 |

0.879-0.919 (20 °) |

物理描述 |

colorless liquid/ citrus/green odor |

溶解度 |

very slightly soluble Soluble (in ethanol) |

产品来源 |

United States |

Advanced Synthetic Methodologies for 8 Methyldecanal and Its Stereoisomers

Chemo- and Stereoselective Synthesis Strategies

The development of synthetic routes that selectively yield the desired stereoisomers of 8-methyldecanal is a key focus of organic synthesis. These strategies are broadly categorized into enantioselective approaches, targeting a single enantiomer, and methods for preparing diastereomeric mixtures.

Enantioselective Synthesis Approaches

A concise enantioselective synthesis of both (R)- and (S)-8-methyldecanal has been successfully developed, which was instrumental in determining the absolute configurations and enantiomeric compositions of this aldehyde in yuzu essential oil. researchgate.netnih.govoup.com The (S)-enantiomer was found to be the predominant form in natural yuzu and possesses a more characteristic yuzu aroma than its (R)-antipode. oup.com

One established method begins with a commercially available chiral starting material, which is then converted through a series of steps to the target enantiomer of this compound. oup.com For instance, the synthesis of (R)-8-methyldecanal was achieved with a 53.4% yield and 95.0% purity. oup.com Key to these syntheses is the use of stereoselective reactions, such as copper-catalyzed cross-coupling reactions, which are widely applied in carbon-carbon bond formation. researchgate.net Another approach involves the diisobutylaluminium hydride (DIBAL) reduction of a nitrile intermediate to furnish the desired aldehyde. researchgate.net

The enantiomeric purity of the synthesized aldehydes is often determined using chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC). oup.com These analytical techniques are essential for verifying the success of the enantioselective synthesis.

Diastereomeric Mixture Preparations

In some contexts, the preparation of diastereomeric mixtures is a necessary step, often as a precursor to separating the individual stereoisomers. The synthesis of all four stereoisomers of 4,8-dimethyldecanal (B1216375), a related compound, was achieved starting from the enantiomers of 2-methyl-1-butanol (B89646) and citronellal. researchgate.net The separation of diastereomers can be accomplished through techniques like reversed-phase HPLC at low temperatures after derivatization with a chiral resolving agent. researchgate.net For instance, the diastereomeric esters of certain alcohols have been successfully separated using reversed-phase HPLC. researchgate.net The synthesis of diastereomeric mixtures of cyclic compounds, such as 2,6-dimethyloctane-1,8-dioic acid, has also been reported, with subsequent separation of the stereoisomers. researchgate.net The preparation of a single enantiomer from a diastereomeric mixture can be achieved through methods like dynamic kinetic resolution, which can theoretically yield a single stereoisomer in up to 100% yield. ub.edu

Novel Reaction Pathways and Catalytic Systems

The quest for more efficient and selective synthetic methods has led to the exploration of novel reaction pathways and catalytic systems. Copper-catalyzed cross-coupling reactions of Grignard reagents have proven to be effective for the alkyl-alkyl bond formation required in the synthesis of this compound. researchgate.netresearchgate.net This highlights the importance of transition-metal catalysis in modern organic synthesis.

Furthermore, the development of synergistic catalysis, where two catalysts work in concert, has opened up new possibilities for complex transformations. nih.gov For example, the combination of copper catalysis with a chiral amine catalyst has enabled the enantioselective α-arylation of aldehydes. nih.gov While not yet specifically reported for this compound, such synergistic systems hold promise for future synthetic strategies. The design of new catalytic systems is increasingly being aided by computational methods, which can predict catalyst activity and reaction mechanisms, thereby accelerating the discovery of novel pathways. lisaroychemistry.commpg.de

Optimization of Synthetic Routes for Research Scale

The optimization process often involves a systematic study of reaction conditions, including solvents, temperatures, and catalyst loadings. The use of flow chemistry is an emerging strategy for process optimization, allowing for rapid screening of reaction parameters and improved safety and scalability. beilstein-journals.org While specific applications to this compound synthesis in flow are not yet documented, the principles of flow chemistry are broadly applicable to the synthesis of fine chemicals. beilstein-journals.org The development of robust and scalable synthetic routes is crucial for ensuring a reliable supply of this compound for ongoing research and potential future applications. beilstein-journals.org

Natural Occurrence and Chemodiversity in Biological Matrices

Identification in Plant Metabolomes

8-Methyldecanal has been identified as a key volatile organic compound in the essential oils of specific citrus species, where it plays a crucial role in their characteristic aromas.

Research into the peel oil of the yuzu fruit (Citrus junos) led to the identification of this compound as a novel, naturally occurring aldehyde, along with 6-methyloctanal (B3051043) and 8-methylnonanal. researchgate.net It is considered one of the characteristic aroma components of this fruit. dntb.gov.uasciencegate.appoup.com Subsequent enantioselective analysis determined that both 6-methyloctanal and this compound exist in yuzu essential oil as the (S)-form with high enantiomeric excess. researchgate.netoup.com The (S)-enantiomer is reported to possess a more characteristic yuzu aroma compared to its antipode. oup.com

The compound is also a defining ingredient in the Australian finger lime (Citrus australasica). researchgate.netmedsci.cn Its presence contributes to the unique aromatic profile of this citrus variety, which has garnered interest in the flavor and fragrance industry. researchgate.net

| Plant Species | Common Name | Finding | Stereochemistry | Reference |

|---|---|---|---|---|

| Citrus junos | Yuzu | Characteristic aroma component of peel oil. | (S)-form with high enantiomeric excess. | researchgate.net, dntb.gov.ua, oup.com |

| Citrus australasica | Australian Finger Lime | Characteristic ingredient. | Not specified in sources. | researchgate.net, medsci.cn |

Presence within Insect Chemical Profiles

While direct detection of this compound in insect secretions is not prominently documented in the provided research, its role as a synthetic precursor for a biologically significant insect pheromone has been established. In a study on the ant Pachycondyla inversa, this compound was synthesized in the laboratory as a key intermediate. biologists.com It was used to construct 3,11-dimethyl-10-heptacosene, a cuticular hydrocarbon that elicits a strong electroantennographic response in worker ants, indicating it is a biologically active compound detected by the workers' antennae. biologists.com This highlights the structural relevance of the this compound framework in insect chemical communication, even if it serves as a building block for a more complex molecule.

| Insect Species | Common Name | Relevance of this compound | Final Bioactive Compound | Reference |

|---|---|---|---|---|

| Pachycondyla inversa | - | Used as a laboratory precursor to synthesize the full pheromone. | 3,11-dimethyl-10-heptacosene | biologists.com |

Classification as a Semiochemical

Semiochemicals are chemicals that convey signals between organisms, influencing behavior. jaydevchemicals.complantprotection.pl They are broadly divided into pheromones, which facilitate communication within a single species, and allelochemicals, which mediate interactions between different species. plantprotection.plresearchgate.net There is currently no direct evidence in the reviewed literature to definitively classify this compound as an active semiochemical in nature.

Intraspecific Communication (Pheromones)

Pheromones are crucial for behaviors such as mating, aggregation, and alarm signaling within a species. researchgate.netbasf.com While numerous methyl-branched aldehydes and alcohols serve as pheromones in the insect world, particularly within the order Coleoptera (beetles), a specific pheromonal role for this compound has not been identified. rsc.org

Research has focused on the structurally similar compound, 4,8-dimethyldecanal (B1216375), which is the primary aggregation pheromone for the red flour beetle (Tribolium castaneum), a major pest of stored products. nih.govbeilstein-journals.org In the context of this research, (S)-(+)-8-Methyldecanal was synthesized as an analogue for bioassay studies, presumably to investigate structure-activity relationships of the Tribolium pheromone. tandfonline.com However, the results of these specific bioassays are not detailed in the available literature.

Interspecific Chemical Signaling (Allelochemicals)

Allelochemicals are compounds produced by one species that affect the behavior or physiology of another species. plantprotection.pl These can act as kairomones (beneficial to the receiver), allomones (beneficial to the emitter), or synomones (beneficial to both). There is no scientific literature among the reviewed sources that documents or suggests a role for this compound as an allelochemical in any interspecific interaction.

Behavioral Modulation in Receiving Organisms

The specific effects of this compound on the behavior of receiving organisms are not established. The investigation that involved the synthesis of this compound was intended to lead to bioassays, which would typically determine behavioral responses such as attraction or repulsion. tandfonline.com Without the published results of these assays, no definitive statements can be made about its ability to modulate behavior.

Attraction and Repellence Dynamics

There is no available data to confirm whether this compound functions as an attractant or a repellent to any organism. Such determinations rely on behavioral experiments, which have not been reported for this specific compound in the reviewed literature. For context, related semiochemicals are used in pest management strategies to lure pests to traps (attraction) or drive them away from a resource (repellence). dpi.qld.gov.aumdpi.com

Role in Aggregation and Dispersal

Aggregation pheromones cause individuals to congregate, often for mating or to overcome host plant defenses, while other signals can induce dispersal. nih.govstoredgrain.com.au As noted, 4,8-dimethyldecanal is a potent aggregation pheromone for Tribolium beetles. beilstein-journals.orgbiorxiv.org However, there is no evidence to suggest that this compound promotes either aggregation or dispersal in any species.

Evolutionary Ecology of Chemical Communication involving this compound

The evolution of chemical communication systems is a complex process, often involving the modification of existing biosynthetic pathways for new signaling purposes. nih.gov Changes in the genes controlling the production of chemical signals can lead to the evolution of new pheromone "languages," potentially contributing to the formation of new species. Given the lack of information on the ecological role of this compound, there is no research available to discuss the evolutionary context of its use in chemical communication.

Conclusion

Molecular and Neuroethological Mechanisms of Olfactory Perception

Olfactory Receptor Neuron Activation by 8-Methyldecanal

The perception of this compound begins with the activation of Olfactory Receptor Neurons (ORNs) located in the olfactory epithelium of the nasal cavity. While direct experimental data on the specific olfactory receptors (ORs) that bind to this compound is limited, the process can be inferred from studies on similar aliphatic and branched-chain aldehydes. nih.gov

Odorant molecules, including aldehydes, are detected by a large family of G-protein coupled receptors (GPCRs) expressed on the cilia of ORNs. researchgate.net Each ORN typically expresses only one type of OR, and each receptor can be activated by a range of odorant molecules with specific structural features. researchgate.netplos.org The activation of these receptors is not an all-or-nothing event; a single odorant can activate multiple OR types with varying affinities, and a single OR can be activated by different odorants. researchgate.netplos.org This combinatorial coding is fundamental to the olfactory system's ability to recognize and discriminate between a vast number of different smells.

For aliphatic aldehydes, factors such as carbon chain length and the presence of branching are critical determinants for OR activation. nih.govosti.gov Studies on the rat olfactory receptor OR-I7, which is known to be activated by octanal, have shown high specificity for the aldehyde functional group. nih.gov Research on branched-chain aldehydes suggests that the position of the methyl group can significantly influence receptor activation and the resulting odor perception. leffingwell.comnih.gov It is hypothesized that the unique "fresh, green, bitter odor, reminiscent of Yuzu" of (S)-8-methyldecanal is a result of its specific interaction with a unique combination of ORs. leffingwell.comoup.com

Calcium imaging is a common technique used to study the activation of isolated ORNs in response to odorants. nih.govresearchgate.netnih.gov In these experiments, an increase in intracellular calcium concentration is a direct indicator of neuron activation. While no specific calcium imaging data for this compound is publicly available, studies on other aldehydes demonstrate that ORNs exhibit diverse response profiles, with some neurons being narrowly tuned to a specific aldehyde and others responding to a broader range of related structures. nih.gov

Table 1: General Characteristics of Olfactory Receptor Neuron Activation by Aldehydes

| Feature | Description | Supporting Evidence |

| Receptor Type | G-protein coupled receptors (GPCRs) | researchgate.net |

| Coding Strategy | Combinatorial coding | researchgate.netplos.org |

| Key Molecular Features | Carbon chain length, branching, functional group | nih.govnih.govosti.gov |

| Measurement Technique | Calcium imaging of isolated ORNs | nih.govresearchgate.netnih.gov |

Signal Transduction Pathways in Olfactory Chemoreception

Once this compound binds to its specific olfactory receptor(s), a signal transduction cascade is initiated within the ORN. This process converts the chemical signal of the odorant into an electrical signal that can be transmitted to the brain. koreamed.org The primary pathway for olfactory signal transduction in vertebrates involves a G-protein-mediated activation of adenylyl cyclase. mdpi.com

The binding of an odorant like this compound to a GPCR causes a conformational change in the receptor, which in turn activates an associated G-protein, often referred to as Golf. technologynetworks.com This activated G-protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov

The increase in intracellular cAMP concentration has a direct effect on ion channels in the ORN's ciliary membrane. Specifically, cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels. koreamed.org This allows an influx of positively charged ions, primarily sodium (Na+) and calcium (Ca2+), into the cell. The influx of these cations leads to the depolarization of the ORN's membrane.

The initial depolarization is further amplified by a secondary mechanism involving the increased intracellular calcium concentration. The influx of Ca2+ through the CNG channels opens calcium-activated chloride (Cl-) channels. koreamed.org Due to a high intracellular chloride concentration in ORNs, the opening of these channels results in an efflux of negatively charged chloride ions, which further depolarizes the cell. koreamed.org This combined ionic movement generates a receptor potential, and if this potential reaches the neuron's threshold, it will fire an action potential that travels along its axon to the olfactory bulb. technologynetworks.com

Table 2: Key Molecules in the Olfactory Signal Transduction Pathway

| Molecule | Role |

| Odorant Receptor (GPCR) | Binds to the odorant molecule. |

| G-protein (Golf) | Activated by the receptor; stimulates adenylyl cyclase. |

| Adenylyl Cyclase | Catalyzes the production of cAMP from ATP. |

| Cyclic AMP (cAMP) | Second messenger that opens CNG channels. |

| Cyclic Nucleotide-Gated (CNG) Channel | Allows influx of Na+ and Ca2+ upon cAMP binding. |

| Calcium-Activated Chloride (Cl-) Channel | Allows efflux of Cl- upon Ca2+ binding, amplifying depolarization. |

Neural Processing of this compound Information in the Olfactory System

The electrical signals generated by the ORNs in response to this compound are transmitted to the olfactory bulb, the first relay station for olfactory information processing in the brain. researchgate.netplos.org Axons from all the ORNs that express the same type of olfactory receptor converge onto a single, specific glomerulus within the olfactory bulb. frontiersin.orgbiorxiv.org This creates a spatial map of odorant receptor activation, where different odors activate distinct patterns of glomeruli.

While a specific glomerular map for this compound has not been published, studies on other aliphatic aldehydes and citrus odors provide a framework for how it might be represented. elifesciences.orgnih.gov Research using functional magnetic resonance imaging (fMRI) has shown that homologous series of aldehydes elicit reproducible and overlapping activity patterns in the olfactory bulb, with more subtle differences in the patterns for molecules with different carbon chain lengths or branching. elifesciences.org Given that this compound is a key aroma component of yuzu, its neural representation is likely a component of the broader "citrusy" odor map in the brain. oup.comtechnologynetworks.com fMRI studies in humans have demonstrated that citrus odors can be differentiated from other odor categories, such as minty odors, based on multi-voxel activity patterns in the piriform cortex, a primary olfactory cortical region. nih.gov

From the olfactory bulb, the processed olfactory information is sent to various higher brain regions, including the piriform cortex, the amygdala (involved in emotional responses to odors), and the orbitofrontal cortex (involved in the conscious perception and discrimination of odors). auntminnie.com The piriform cortex is thought to play a crucial role in identifying and categorizing odors. elifesciences.org The neural representation of an odor is not static; it can be modulated by context and experience. nih.gov For example, the perception of a "yuzu" scent is likely influenced by the combined activation patterns representing not just this compound but also other volatile compounds present in the fruit's essential oil. takasago.com

Recent research has also highlighted the role of feedback pathways in refining odor perception. Inhibitory neurons from higher brain centers can project back to the olfactory bulb, modulating the activity of its neurons and making olfactory responses more selective. researchgate.net This top-down control helps to minimize "background noise" and sharpen the perception of specific odors. researchgate.net

Table 3: Brain Regions Involved in Olfactory Processing

| Brain Region | Primary Function in Olfaction |

| Olfactory Bulb | First relay station; receives input from ORNs; organizes information into a glomerular map. plos.org |

| Piriform Cortex | Primary olfactory cortex; involved in odor identification and categorization. elifesciences.orgnih.gov |

| Amygdala | Processes the emotional valence of odors. auntminnie.com |

| Orbitofrontal Cortex | Involved in the conscious perception and discrimination of odors. auntminnie.com |

Structure-Activity Relationships in Olfactory Binding and Response

The study of structure-activity relationships (SAR) in olfaction aims to understand how the chemical structure of a molecule relates to its perceived odor. For this compound, two key structural features are its ten-carbon aliphatic chain and the methyl group at the 8th position.

The perception of aliphatic aldehydes is highly dependent on their carbon chain length. nih.gov Small changes in the number of carbon atoms can lead to significant changes in odor quality. bris.ac.uk The presence and position of a branch in the carbon chain also have a profound impact. Studies on branched alkanes have shown that the olfactory system is sensitive to these structural variations, although the degree of perceptual difference can vary. nih.gov

A critical aspect of SAR for chiral molecules like this compound is the stereochemistry of the compound. A study that accomplished the enantioselective synthesis of this compound revealed significant differences in the odor characteristics of its (S) and (R) enantiomers. oup.com The (S)-enantiomer was described as having a "fresh, green, bitter odor, reminiscent of Yuzu," while the (R)-enantiomer exhibited a "stronger green fresh characteristic" but lacked the distinct yuzu note. oup.com This demonstrates that the specific three-dimensional arrangement of atoms is crucial for the interaction with olfactory receptors and the resulting odor perception. This phenomenon, where enantiomers have different odors, is well-documented for many chiral odorants and highlights the stereospecificity of olfactory receptors. researchgate.net

The (S)-enantiomer of this compound was found to be the predominant form in natural yuzu essential oil, which aligns with its characteristic yuzu-like aroma. oup.comoup.com This suggests that the olfactory receptors responsible for the perception of yuzu are preferentially activated by the (S)-configuration of this compound.

Table 4: Odor Characteristics of this compound Enantiomers

| Enantiomer | Odor Description | Natural Abundance in Yuzu |

| (S)-8-Methyldecanal | Fresh, green, bitter odor, reminiscent of Yuzu. oup.com | Predominant form. oup.comoup.com |

| (R)-8-Methyldecanal | Stronger green fresh characteristic, but no yuzu-like odor. oup.com |

Analytical Methodologies for Isolation and Characterization

Chromatographic Techniques (GC, GC-MS, SFC-MS, HPLC, Chiral GC)

Chromatography is fundamental to the analysis of 8-Methyldecanal, separating it from other components for quantification and identification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a capillary column containing a stationary phase. Its retention time (the time taken to exit the column) helps in its identification. A Flame Ionization Detector (FID) is often used for quantification. For definitive identification, GC is coupled with a Mass Spectrometer (MS). As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. The identification of this compound in essential oils from Pituranthos chloranthus was achieved using GC-FID and GC-MS, where its mass spectrum was compared against spectral databases like NIST and confirmed by its retention index. researchgate.net Purity validation of synthetically produced this compound is also routinely confirmed by GC-MS.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) represents a hybrid of gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This technique is advantageous due to its high efficiency, shorter analysis times, and reduced consumption of organic solvents. uva.es SFC can analyze a wide range of compounds, including both polar and non-polar analytes, sometimes in a single run. uva.es While specific applications of SFC-MS for this compound are not widely documented, its utility in analyzing complex mixtures makes it a viable method, particularly for separating it from a diverse matrix of compounds where GC or HPLC might be less effective. The coupling with MS provides sensitive detection and structural information. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For aldehydes like this compound, which lack a strong UV chromophore, analysis sensitivity is often enhanced through derivatization. A common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to produce a 2,4-dinitrophenylhydrazone derivative. This derivative is brightly colored and absorbs strongly in the UV-visible range, allowing for highly sensitive detection using a UV detector. This approach is particularly useful for quantifying trace amounts of this compound.

Chiral Gas Chromatography (Chiral GC) is essential for separating the enantiomers of this compound. The molecule possesses a stereocenter at the C-8 position, meaning it can exist as two non-superimposable mirror images: (R)-8-methyldecanal and (S)-8-methyldecanal. Chiral GC utilizes a special column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mdpi.comrotachrom.com This chiral environment allows for differential interaction with the two enantiomers, causing one to be retained longer than the other, thus enabling their separation and quantification. This technique was crucial in determining that the naturally occurring this compound found in yuzu (Citrus junos) essential oil is primarily the (S)-enantiomer with a high enantiomeric excess. researchgate.netjst.go.jp

Table 1: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Stationary Phase/Column Example | Detector | Application for this compound |

| GC | Separation based on volatility and interaction with stationary phase. | BP-20 (polar), DB-wax (polar), SE-30 (non-polar). researchgate.netmdpi.comnist.gov | FID | Quantification in essential oils and synthetic mixtures. researchgate.net |

| GC-MS | GC separation followed by mass analysis for identification. | Capillary columns (e.g., polar or non-polar). | Mass Spectrometer | Definitive identification in natural extracts (e.g., P. chloranthus) and purity validation. researchgate.netscirp.org |

| SFC-MS | Separation using a supercritical fluid mobile phase, coupled to MS. | Diol, C18, Ethylpyridine. uva.esnih.gov | Mass Spectrometer | Potential for fast, efficient separation from complex matrices with low solvent use. shimadzu.comuva.es |

| HPLC | Separation in a liquid mobile phase based on polarity. | C18 column (after derivatization). | UV-Vis | Trace analysis and quantification, typically after derivatization with DNPH. |

| Chiral GC | Separation of enantiomers on a chiral stationary phase. | Cyclodextrin-based chiral column (e.g., BGB 178). mdpi.com | FID, MS | Separation and quantification of (R)- and (S)-8-methyldecanal enantiomers. researchgate.netjst.go.jp |

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic methods are employed to confirm the molecular structure of this compound.

Mass Spectrometry (MS) , especially when coupled with GC, is a primary tool for identification. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be matched with library spectra for confirmation. researchgate.netnih.gov The molecular ion peak (M⁺) would be observed at m/z 170, corresponding to its molecular weight. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR confirms the presence of the aldehyde functional group through a characteristic signal for the aldehydic proton (–CHO) around 9.7 ppm. Other signals would correspond to the methyl groups at the C-8 position and the protons along the aliphatic chain.

¹³C NMR is used to resolve the carbon skeleton, showing a distinct signal for the carbonyl carbon (C=O) in the downfield region (~202 ppm) and confirming the branched structure at the C-8 position.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band around 1720 cm⁻¹ due to the C=O (carbonyl) stretch of the aldehyde. Additionally, characteristic C-H stretching vibrations for the aliphatic chain are observed in the 2800–3000 cm⁻¹ region.

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Feature | Characteristic Signal/Value |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 170 |

| ¹H NMR | Aldehyde Proton (-CHO) | ~9.7 ppm |

| ¹³C NMR | Carbonyl Carbon (>C=O) | ~202 ppm |

| FT-IR | Carbonyl Stretch (C=O) | ~1720 cm⁻¹ |

| FT-IR | Aliphatic C-H Stretch | 2800–3000 cm⁻¹ |

Electrophysiological Detection Methods (EAG, GC-EAD)

When studying the biological role of this compound as a semiochemical (e.g., a component of a flavor, aroma, or pheromone), electrophysiological methods are invaluable for determining if it is detected by insect antennae.

Electroantennography (EAG) measures the average electrical response (depolarization) of an entire insect antenna to an odor stimulus. It is used to screen compounds for biological activity but does not separate the components of a mixture.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a more powerful technique that combines the separation power of GC with the sensitivity of an insect antenna as a detector. peerj.com The effluent from the GC column is split into two paths: one goes to a conventional detector (like an FID), and the other is directed over an isolated insect antenna. frontiersin.org When a compound that the antenna can detect elutes from the column, the antenna generates a recordable electrical signal (an EAG response). By comparing the timing of the EAG signal with the peaks on the FID chromatogram, researchers can pinpoint exactly which compounds in a complex mixture are "EAD-active" or biologically relevant to the insect. biologists.comnih.gov This method is ideal for identifying compounds like this compound as active components in plant headspace volatiles or pheromone blends that mediate insect behavior. iihr.res.in

Bioassay-Guided Fractionation and Analysis

Bioassay-guided fractionation is a systematic approach used to isolate bioactive compounds from a complex mixture, such as a plant extract. nih.gov This process relies on repeatedly testing fractions for a specific biological activity and then further purifying the active fractions until a single active compound is isolated.

The workflow for isolating this compound from a natural source (e.g., a plant known for its aroma or insect-repellent properties) would be as follows:

Crude Extract Preparation: A crude extract is obtained from the source material using a suitable solvent.

Initial Fractionation: The crude extract is subjected to a primary separation step, such as liquid-liquid partitioning or flash column chromatography, to yield several fractions of decreasing complexity. plos.orgmdpi.com

Bioassay: Each fraction is tested for the desired biological activity. The "bioassay" could be an antimicrobial test, an insect attraction/repellency assay, or even a GC-EAD screening to find fractions containing EAD-active compounds. nih.gov

Iterative Purification: The fraction demonstrating the highest activity is selected for further chromatographic separation (e.g., using HPLC or further column chromatography). This process of fractionation followed by bioassay is repeated. plos.org

Isolation and Identification: The process continues until a pure, active compound is isolated. This final compound is then structurally elucidated using spectroscopic methods like GC-MS and NMR to confirm its identity as this compound. nih.gov

This strategy ensures that the purification effort is focused solely on the biologically relevant components of the extract, making it an efficient method for discovering and isolating compounds like this compound based on their function.

Table 3: Hypothetical Bioassay-Guided Fractionation Scheme for this compound

| Step | Action | Technique | Outcome |

| 1 | Extraction | Solvent extraction of plant material (e.g., Citrus australasica). | Crude extract containing a complex mixture of compounds. |

| 2 | Primary Fractionation | Flash column chromatography (silica gel) with a solvent gradient. | Multiple fractions (F1, F2, F3...) of varying polarity. plos.org |

| 3 | Bioassay Screening | Test each fraction for a specific activity (e.g., GC-EAD for olfactory activity). | Identification of the most active fraction (e.g., F2). |

| 4 | Secondary Fractionation | HPLC separation of the active fraction (F2). | Sub-fractions (F2a, F2b, F2c...) of higher purity. |

| 5 | Bioassay and Analysis | Re-test sub-fractions; analyze the most active one (e.g., F2b) with GC-MS. | Identification of this compound as a major component in the active sub-fraction. |

| 6 | Isolation & Confirmation | Preparative HPLC or GC to isolate pure this compound. | Pure this compound. |

| 7 | Structural Elucidation | Confirm structure using NMR and MS. | Unambiguous identification of the isolated compound as this compound. |

Applications and Future Directions in Chemical Ecology and Pest Management Research

Development of Semiochemical-Based Pest Management Strategies

Semiochemical-based strategies are founded on the manipulation of an insect's natural behaviors, such as mate-finding or habitat selection. nih.gov While research into 8-methyldecanal for these purposes is still in a nascent stage, the proven efficacy of structurally related compounds provides a strong basis for its investigation. A notable example is the propionate (B1217596) of 8-methyl-2-decanol, a chemical relative of this compound, which has been identified as an attractant for certain pest species within the Diabrotica genus (corn rootworms). nih.gov This connection underscores the potential of the 8-methyl-decyl backbone in developing targeted pest management tools. nih.gov

Table 1: Research Findings on a Structurally Related Compound

| Compound | Target Pest Genus | Observed Effect | Potential Application |

|---|---|---|---|

| 8-methyl-2-decanol propionate | Diabrotica (e.g., corn rootworms) | Attractant | Monitoring and Surveillance, Lure-and-Kill |

Effective pest management begins with accurate monitoring to detect the presence of pests, determine their population density, and time interventions. sedq.es Pheromone-baited traps are a cornerstone of Integrated Pest Management (IPM) programs for this purpose. eppo.int These traps are highly sensitive and species-specific, allowing for early detection of pest flights. eppo.int

Given that the related compound 8-methyl-2-decanol propionate attracts Diabrotica species, it is plausible that this compound could function as a kairomone or a pheromone component for these or other insects. nih.govnih.gov Future research would involve field trials to test the attractiveness of this compound, alone or in combination with other compounds, to economically important pests. If proven effective, dispensers releasing synthetic this compound could be integrated into trapping systems for the surveillance of specific agricultural or forest pests.

Beyond monitoring, semiochemicals are used for direct control of pest populations through behavioral manipulation. researchgate.net

Mass Trapping: This technique involves deploying a high density of traps baited with a powerful attractant to capture and remove a significant portion of the pest population, thereby reducing subsequent generations. sedq.es If this compound is identified as a strong attractant for a target pest, it could be employed as the lure in mass trapping programs.

Mating Disruption: This method involves permeating the atmosphere with a synthetic version of an insect's sex pheromone. wikipedia.org This confuses males and prevents them from locating females, disrupting the reproductive cycle. eppo.int For this compound to be used in mating disruption, it would first need to be identified as a critical component of a target species' sex pheromone blend. Should this be established, it could be formulated into slow-release dispensers and deployed in fields to manage pest populations without conventional insecticides. researchgate.netmdpi.com

Monitoring and Surveillance

Interdisciplinary Research Integrating Chemistry, Biology, and Neurosciences

Understanding the potential of this compound as a semiochemical requires a deeply integrated scientific approach. scilit.com The synergy between chemistry, biology, and neuroscience is essential to move from compound identification to practical application.

Chemistry: The foundation of this research is the ability to synthesize this compound. Modern organic synthesis allows for the creation of this molecule and, crucially, its specific stereoisomers. oup.comresearchgate.net Research has already demonstrated the enantioselective synthesis of both (S)-8-methyldecanal and (R)-8-methyldecanal. oup.comnih.gov This is vital because insect olfactory systems are often exquisitely tuned to a single enantiomer, and the biological activity can differ dramatically between mirror-image molecules.

Biology and Neurosciences: Once synthesized, these specific isomers can be tested for biological activity. Techniques such as electroantennography (EAG) are used to measure the electrical response of an insect's antenna to the compound, providing direct evidence of olfactory detection. Further studies can identify the specific olfactory receptors (ORs) on the neuron surface that bind to this compound. This molecular-level understanding can then be linked to behavioral assays in wind tunnels or field settings to confirm whether detection of the molecule translates into an attractive or repellent behavioral response.

Advancements in Biosynthetic Engineering for Semiochemical Production

While chemical synthesis is the traditional route for producing pheromones, it can be complex and costly, especially for molecules with multiple chiral centers. frontiersin.org The field of metabolic engineering offers a promising alternative by programming microorganisms, such as the yeast Saccharomyces cerevisiae, to produce these compounds. frontiersin.org

The biosynthesis of Type-I pheromones, a class that includes aldehydes like this compound, typically originates from fatty acid metabolism. The process involves a series of enzymes, including fatty-acyl-CoA reductases, desaturases, and oxidases. A potential biosynthetic pathway for this compound would involve:

Identifying the specific enzymes (e.g., reductases, oxidases) responsible for converting a fatty acid precursor into the final aldehyde.

Transferring the genes encoding these enzymes into a microbial host like yeast.

Optimizing the host's metabolic pathways to maximize the production of the desired compound.

This approach offers the potential for sustainable, cost-effective, and scalable production of specific pheromone components like (S)-8-methyldecanal, which could significantly lower the cost of semiochemical-based pest management products. frontiersin.org

常见问题

Q. What experimental designs minimize artifacts in this compound’s behavioral assays (e.g., insect olfaction studies)?

- Methodological Answer :

- Blind protocols : Randomize treatment groups and conceal compound identities from observers.

- Negative controls : Use paraffin oil or inert aldehydes (e.g., Hexanal) to isolate this compound-specific effects.

- Data transparency : Share raw electrophysiology datasets via repositories like Dryad .

Data Presentation and Reproducibility Guidelines

- Tables : Include retention times (GC), spectral data (NMR), and statistical parameters (mean ± SD, n ≥ 3) .

- Supplementary Materials : Provide synthetic protocols, raw chromatograms, and computational input files .

- Ethical compliance : Disclose animal/insect ethics approvals (IACUC numbers) for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。